Cas no 98138-06-8 (4,6-Dichloropyridine-2-carbonyl chloride)

4,6-Dichloropyridine-2-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 4,6-dichloropyridine-2-carbonyl chloride
- 2-Pyridinecarbonyl chloride, 4,6-dichloro-
- 2,4-Dichloropyridine-6-carbonyl chloride
- 4,6-Dichloropyridine-2-carbonyl chloride
-
- MDL: MFCD18262017
- インチ: 1S/C6H2Cl3NO/c7-3-1-4(6(9)11)10-5(8)2-3/h1-2H
- InChIKey: YGWRJXZYLFQGJD-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(N=C(C(=O)Cl)C=1)Cl
計算された属性
- せいみつぶんしりょう: 208.920197g/mol
- どういたいしつりょう: 208.920197g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 30
4,6-Dichloropyridine-2-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029007182-1g |
2,4-Dichloropyridine-6-carbonyl chloride |
98138-06-8 | 95% | 1g |
$3097.65 | 2023-08-31 | |
Alichem | A029007182-500mg |
2,4-Dichloropyridine-6-carbonyl chloride |
98138-06-8 | 95% | 500mg |
$1634.45 | 2023-08-31 | |
Matrix Scientific | 128106-1g |
4,6-Dichloropyridine-2-carbonyl chloride, 95% |
98138-06-8 | 95% | 1g |
$1012.00 | 2023-09-07 | |
Alichem | A029007182-250mg |
2,4-Dichloropyridine-6-carbonyl chloride |
98138-06-8 | 95% | 250mg |
$980.00 | 2023-08-31 |
4,6-Dichloropyridine-2-carbonyl chloride 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
4,6-Dichloropyridine-2-carbonyl chlorideに関する追加情報
4,6-Dichloropyridine-2-carbonyl chloride (CAS NO 98138-06-8): A Comprehensive Overview
The compound 4,6-Dichloropyridine-2-carbonyl chloride, also known by its CAS registry number 98138-06-8, is a highly specialized chemical entity that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the category of pyridine derivatives, which are known for their diverse applications in medicinal chemistry due to their unique structural properties and reactivity.
Chemically, 4,6-Dichloropyridine-2-carbonyl chloride features a pyridine ring with chloro substituents at the 4th and 6th positions and a carbonyl chloride group at the 2nd position. This specific substitution pattern renders the molecule highly reactive and versatile in various chemical reactions, making it an invaluable tool in the synthesis of complex pharmaceutical intermediates.
Recent studies have highlighted the potential of this compound in the development of novel drug candidates for treating a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. Its reactivity allows for facile coupling reactions with amines, alcohols, and other nucleophiles, enabling the construction of biologically active molecules with high precision.
One of the most promising applications of 4,6-Dichloropyridine-2-carbonyl chloride lies in its role as an intermediate for kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The ability to introduce diverse substituents at specific positions on the pyridine ring through controlled reactions with this compound has facilitated the discovery of highly selective and potent kinase inhibitors, which are currently under clinical evaluation.
Moreover, advancements in green chemistry have led to innovative methods for the synthesis of 4,6-Dichloropyridine-2-carbonyl chloride, reducing the environmental footprint of its production. These methods not only enhance the sustainability of drug discovery but also align with global efforts to promote eco-friendly chemical manufacturing.
In conclusion, 4,6-Dichloropyridine-2-carbonyl chloride (CAS NO 98138-06-8) stands as a testament to the power of specialty chemicals in modern medicine. Its unique properties, combined with cutting-edge research and development strategies, position it at the forefront of efforts to address unmet medical needs and improve patient outcomes.
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